(4Z)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione
Description
(4Z)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones
Properties
IUPAC Name |
(4Z)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-10-4-5-13(6-11(10)2)22-19(25)14(18(24)21-22)7-12-8-15(20)17(23)16(9-12)26-3/h4-9,23H,1-3H3,(H,21,24)/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPKOBUNWLBBQM-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)OC)C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)O)OC)/C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione typically involves the condensation of appropriate aldehydes and ketones with hydrazine derivatives under controlled conditions. The reaction may be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrazolidine ring.
Substitution: The chloro group on the benzylidene moiety may be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, pyrazolidine-3,5-diones have been studied for their anti-inflammatory and analgesic properties. This compound might exhibit similar activities and could be a candidate for drug development.
Medicine
In medicine, derivatives of pyrazolidine-3,5-dione are explored for their potential as therapeutic agents in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (4Z)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include cyclooxygenase enzymes, which are involved in inflammation, or other signaling pathways relevant to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-(3-chloro-4-hydroxybenzylidene)-1-phenylpyrazolidine-3,5-dione
- (4Z)-4-(4-hydroxy-3-methoxybenzylidene)-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4Z)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
